SQ

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

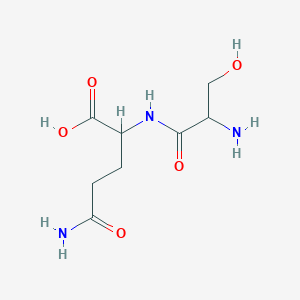

5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTZHGHXJKIAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Photophysical intricacies of Squaraine Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Squaraine dyes, a class of organic molecules characterized by a unique four-membered squaric acid core, have garnered significant attention in various scientific fields due to their remarkable photophysical properties. These properties, including intense absorption and emission in the red and near-infrared (NIR) regions, make them ideal candidates for applications ranging from bioimaging and biosensing to photodynamic therapy and organic electronics. This in-depth guide explores the core photophysical characteristics of squaraine dyes, providing detailed experimental protocols for their measurement and summarizing key quantitative data to aid in their application and development.

Core Photophysical Properties of Squaraine Dyes

Squaraine dyes are prized for their sharp and intense absorption bands, typically found between 630 and 670 nm, and their strong fluorescence, with emission maxima usually appearing between 650 and 700 nm.[1] Their molar extinction coefficients are exceptionally high, often exceeding 200,000 M⁻¹cm⁻¹.[2] These characteristics are attributed to a highly delocalized π-electron system and an intramolecular charge-transfer character, stemming from the electron-donating groups attached to the central electron-accepting squaric acid ring.[2][3]

The photophysical properties of squaraine dyes are not static; they are highly sensitive to their molecular structure and local environment. Key factors influencing their behavior include:

-

Molecular Structure: The nature of the electron-donating groups (e.g., indolenine, aniline, or benzothiazole derivatives) significantly impacts the absorption and emission wavelengths. Extending the π-conjugation of these groups typically leads to a bathochromic (red) shift in the spectra.[2]

-

Solvent Polarity: The excited state of squaraine dyes is generally more polar than the ground state. Consequently, an increase in solvent polarity often leads to a red shift in the emission spectrum. The fluorescence quantum yield and lifetime can also be strongly influenced by the solvent environment, with polar solvents sometimes promoting non-radiative decay pathways and thus reducing fluorescence intensity.[4]

-

Aggregation: Due to their planar and aromatic nature, squaraine dyes have a strong tendency to aggregate in aqueous or other polar solutions. This aggregation can lead to significant changes in their photophysical properties, often resulting in either a blue-shift (H-aggregates) or a red-shift (J-aggregates) of the absorption band and frequently causing fluorescence quenching.[5]

The interplay of these factors allows for the fine-tuning of the photophysical properties of squaraine dyes for specific applications.

Quantitative Photophysical Data

To facilitate the selection and application of squaraine dyes, the following table summarizes key photophysical data for a selection of representative squaraine dyes.

| Dye/Compound Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Solvent | Reference |

| Unsubstituted Squaraine | ~630 | ~650 | - | ~0.65 | - | Dichloromethane | [1] |

| Indolenine-based Squaraine (unspecified) | 659 | - | - | - | - | Tetrahydrofuran | [3] |

| SQ-110 | 649 | - | 2.4 x 10⁵ | - | - | - | [6] |

| Aniline-based Squaraines (range) | 628 - 704 | 656 - 724 | - | - | - | Chloroform | [2] |

| Quinoline-based Squaraine (16) | ~900 | - | > 200,000 | - | - | - | [2] |

Note: This table is a compilation of data from various sources and represents a snapshot of the vast number of squaraine dyes synthesized. The exact values can vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of squaraine dyes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a squaraine dye.

Materials:

-

Dual-beam UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvent

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the squaraine dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 400-900 nm for typical squaraine dyes).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams of the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute sample solution, and then fill it with the same solution. Place the cuvette in the sample beam and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot a graph of absorbance at λ_abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε). The path length (l) is typically 1 cm.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a squaraine dye.

Materials:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides).

-

Spectroscopic grade solvent.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the squaraine dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to appropriate slit widths to balance signal intensity and spectral resolution.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λ_abs of the dye.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dye (e.g., 650-850 nm).

-

The resulting spectrum is the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λ_em of the dye.

-

Scan the excitation monochromator over a wavelength range that covers the absorption of the dye (e.g., 500-700 nm).

-

The resulting spectrum is the fluorescence excitation spectrum. This spectrum should ideally match the absorption spectrum of the dye.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a squaraine dye relative to a known standard.

Materials:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A standard fluorophore with a known quantum yield in the same spectral region as the squaraine dye (e.g., Cresyl Violet or Rhodamine 800).

-

Spectroscopic grade solvent (the same solvent should be used for both the sample and the standard if possible).

Procedure:

-

Prepare Solutions: Prepare a series of five to six dilute solutions of both the squaraine dye (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra:

-

Using the fluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength must be the same for all measurements.

-

Ensure that the experimental settings (e.g., slit widths) are identical for all measurements of the sample and the standard.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Both plots should be linear and pass through the origin. Determine the slope (Gradient) of each line.

-

The fluorescence quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:

Φ_F_sample = Φ_F_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_F_standard is the known quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime (τ_F) Determination using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of a squaraine dye.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD, or a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Fluorescence cuvette.

-

Data analysis software.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the squaraine dye. The concentration should be adjusted to give a suitable photon counting rate, typically between 1% and 5% of the laser repetition rate to avoid pile-up effects.

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the sample solution.

-

Excite the sample with the pulsed light source at its absorption maximum.

-

Collect the emitted photons over time. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each detected photon.

-

A histogram of these time differences is built up, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions. For a simple, single-exponential decay, the function is: I(t) = A * exp(-t/τ_F), where τ_F is the fluorescence lifetime.

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Visualizing Experimental Workflows and Relationships

To better understand the process of characterizing squaraine dyes and the relationships between their properties, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First-principles studies of substituent effects on squaraine dyes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01377G [pubs.rsc.org]

The Synthesis of Symmetrical and Unsymmetrical Squaraine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of symmetrical and unsymmetrical squaraine dyes. These dyes are of significant interest in various scientific fields, particularly in drug development and biomedical imaging, due to their intense absorption and fluorescence in the near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability.[1][2] This guide details the synthetic methodologies, presents key quantitative data in a structured format, and illustrates the underlying chemical pathways and experimental workflows.

Introduction to Squaraine Dyes

Squaraine dyes are a class of organic chromophores characterized by a central, electron-deficient four-membered squaric acid ring core and two electron-donating aryl or heteroaryl groups.[1][3] This donor-acceptor-donor (D-A-D) structure is responsible for their unique photophysical properties, including sharp and intense absorption bands in the 600-900 nm range.[1][4] The ease with which their structure can be modified allows for the fine-tuning of their optical and chemical properties, making them versatile tools for a range of applications.[2] Symmetrical squaraines possess identical donor groups, while unsymmetrical squaraines feature two different donor moieties, allowing for more tailored functionalities.[5]

Synthesis of Symmetrical Squaraine Dyes

The synthesis of symmetrical squaraine dyes is typically a straightforward one-pot condensation reaction.[5] This involves the reaction of two equivalents of an electron-rich aromatic or heterocyclic compound with one equivalent of squaric acid.[1]

General Reaction Scheme

The reaction is commonly carried out in a high-boiling solvent mixture, such as n-butanol and toluene or benzene, to facilitate the azeotropic removal of water, which drives the reaction to completion.[5]

Caption: General synthesis of symmetrical squaraine dyes.

Detailed Experimental Protocol: Synthesis of a Symmetrical Indolenine-based Squaraine Dye

This protocol is adapted from a literature procedure for the synthesis of a near-infrared fluorescent indolenine-based symmetrical squaraine.[6]

Materials:

-

2,3,3-Trimethyl-1-octyl-3H-indolium iodide (2 equivalents)

-

Squaric acid (1 equivalent)

-

n-Butanol

-

Toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2,3,3-trimethyl-1-octyl-3H-indolium iodide (e.g., 2.0 mmol) and squaric acid (e.g., 1.0 mmol) in a 1:1 mixture of n-butanol and toluene (e.g., 20 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux for 4-6 hours, during which the water formed is collected in the Dean-Stark trap.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield the symmetrical squaraine dye as a colored solid.

Characterization: The structure and purity of the synthesized dye are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9][10][11] The photophysical properties are characterized by UV-Vis and fluorescence spectroscopy.[12][13][14]

Synthesis of Unsymmetrical Squaraine Dyes

The synthesis of unsymmetrical squaraine dyes is a multi-step process that requires the sequential introduction of two different donor groups.[5] This is typically achieved by first synthesizing a semi-squaraine intermediate, which is then reacted with a second, different electron-rich compound.[1]

General Reaction Scheme

Two common strategies are employed for the synthesis of the semi-squaraine intermediate. One involves the use of squaric acid dichloride, and the other utilizes dialkoxy-cyclobutenedione.[1] The latter is often preferred for more reactive heterocyclic precursors.

Caption: General synthesis of unsymmetrical squaraine dyes.

Detailed Experimental Protocol: Synthesis of an Unsymmetrical Squaraine Dye

This protocol is a generalized procedure based on literature methods.[15][16][17]

Materials:

-

3,4-Diethoxy-3-cyclobutene-1,2-dione

-

First indolium salt (1 equivalent)

-

Second indolium salt (1 equivalent)

-

Ethanol

-

Triethylamine (TEA)

-

n-Butanol

-

Toluene

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Semi-Squaraine Intermediate

-

3,4-Diethoxy-3-cyclobutene-1,2-dione (e.g., 1.0 mmol) and the first indolium salt (e.g., 1.0 mmol) are dissolved in ethanol (e.g., 15 mL).

-

Triethylamine (e.g., 1.2 mmol) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The formation of the semi-squaraine intermediate is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the crude intermediate is purified by column chromatography.

Step 2: Synthesis of the Unsymmetrical Squaraine Dye

-

The purified semi-squaraine intermediate (e.g., 0.8 mmol) and the second indolium salt (e.g., 0.8 mmol) are dissolved in a 1:1 mixture of n-butanol and toluene (e.g., 20 mL).

-

The reaction mixture is heated to reflux for 6-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the unsymmetrical squaraine dye.

Quantitative Data of Representative Squaraine Dyes

The photophysical properties of squaraine dyes are highly dependent on their molecular structure. The following tables summarize key data for a selection of symmetrical and unsymmetrical squaraine dyes.

Table 1: Photophysical Properties of Symmetrical Squaraine Dyes

| Dye Structure (Donor Group) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference(s) |

| Aniline derivative | ~630 | ~650 | ~0.65 | Dichloromethane | [12] |

| Indolenine derivative | 665 | - | - | Chloroform | [1] |

| Benzothiazole derivative | 670-700 | - | - | Chloroform | [1] |

| Benzoindolenine-based | 663-695 | 686-730 | - | Acetonitrile | [13] |

Table 2: Photophysical Properties of Unsymmetrical Squaraine Dyes

| Dye Structure (Donor Groups) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference(s) |

| Halogenated aniline-based | 632-635 | 656-724 | - | Chloroform | [1] |

| Indole and methoxy-indole | 649 | - | - | Ethanol | [15] |

| Aniline and methoxyphenyl | - | - | - | - | [16] |

Applications in Drug Development and Research

Squaraine dyes are increasingly utilized in drug development and biomedical research as fluorescent probes, imaging agents, and photosensitizers for photodynamic therapy (PDT).[2][4]

Mechanism of Action in Photodynamic Therapy (PDT)

In PDT, a photosensitizer, such as a squaraine dye, is administered and accumulates in target tissues.[18] Upon irradiation with light of a specific wavelength, the dye is excited from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).[18] This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is cytotoxic and can induce cell death in cancerous tissues.[4][19][20]

Caption: Mechanism of squaraine-mediated photodynamic therapy.

Experimental Workflow for Live-Cell Imaging

Squaraine dyes can be functionalized for specific targeting and used for high-resolution imaging of live cells.[21][22]

Caption: Workflow for live-cell imaging with squaraine dyes.

Conclusion

The synthesis of both symmetrical and unsymmetrical squaraine dyes is well-established, offering a versatile platform for the development of advanced functional materials. Their exceptional photophysical properties in the NIR window make them highly valuable for applications in drug development, including targeted cancer therapy and high-resolution cellular imaging. This guide provides the fundamental knowledge and practical protocols for researchers to synthesize, characterize, and utilize these powerful molecular tools.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe 3+ , Cu 2+ , and Hg 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02419A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.usp.br [repositorio.usp.br]

- 11. researchgate.net [researchgate.net]

- 12. Squaraine dye - Wikipedia [en.wikipedia.org]

- 13. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Squaraine dyes for photodynamic therapy: mechanism of cytotoxicity and DNA damage induced by halogenated squaraine dyes plus light (>600 nm) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Structure and Light: A Technical Guide to Squaraine Dye Absorption Spectra

For Researchers, Scientists, and Drug Development Professionals

Squaraine dyes, a class of organic molecules characterized by a unique four-membered squaric acid core, have garnered significant attention in various scientific and technological fields, including biomedical imaging, sensing, and materials science.[1][2][3] Their appeal lies in their exceptionally strong and narrow absorption bands, typically in the red and near-infrared (NIR) regions of the electromagnetic spectrum, coupled with high molar absorptivities and often significant fluorescence quantum yields.[1][4][5] This in-depth technical guide explores the critical relationship between the molecular structure of squaraine dyes and their absorption spectra, providing a foundational understanding for the rational design of novel dyes with tailored photophysical properties.

Core Principles: The Donor-Acceptor-Donor Framework

The fundamental structure of a squaraine dye is a resonance-stabilized zwitterion with a donor-acceptor-donor (D-A-D) architecture.[3][6] The central, electron-deficient squaric acid moiety acts as the acceptor (A), while two electron-rich aromatic or heterocyclic groups serve as the donors (D).[6][7] This electronic arrangement is the primary determinant of the dye's characteristic long-wavelength absorption, arising from an intense π-π* electronic transition.[6] The absorption maximum (λmax) can be finely tuned by modifying the molecular structure at several key positions.

A diagram illustrating the core structure of squaraine dyes and key modification points.

Caption: General structure of a squaraine dye, highlighting the donor-acceptor-donor framework and sites for molecular modification.

The Influence of Donor Groups on Absorption Spectra

The nature of the electron-donating heterocyclic moieties flanking the squaric acid core plays a pivotal role in determining the λmax.[1] Increasing the electron-donating strength of the heterocycle or extending its π-conjugation system typically results in a bathochromic (red) shift of the absorption maximum.[1][8] This is because stronger donors and more extensive conjugation lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A diagram showing the effect of different donor heterocycles on the absorption maximum.

Caption: Trend of bathochromic shift in λmax with changing donor heterocycle.

For instance, a systematic variation from benzoxazole to benzothiazole, and then to benzoselenazole as the donor unit leads to a progressive red shift in the absorption maximum.[1] An even more significant bathochromic shift, to beyond 870 nm, is achieved by employing 4-methylquinolinium donor moieties.[1]

Substituent Effects: Fine-Tuning the Spectrum

The introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the donor groups provides another avenue for tuning the absorption spectrum.[7] Generally, electron-donating groups enhance the donor strength, leading to a red shift, while electron-withdrawing groups can have a more complex effect but often also result in a red shift by modifying the overall electronic structure.[7] The position of the substituent is also critical. For example, placing halogen atoms at the 7-position of quinoline donors can induce a further bathochromic shift.[1]

Symmetrical vs. Unsymmetrical Squaraines

Squaraine dyes can be synthesized as either symmetrical or unsymmetrical structures.[9] Symmetrical squaraines possess two identical donor groups, while unsymmetrical ones have two different donor moieties.[9] This asymmetry in unsymmetrical squaraines can lead to unique photophysical properties and provides greater flexibility in tuning the dye's characteristics for specific applications.[1][10]

The Impact of Aggregation on Absorption Spectra

Due to their planar and zwitterionic nature, squaraine dyes have a strong tendency to aggregate in solution, particularly in aqueous or nonpolar environments.[1][11] This aggregation significantly alters their absorption spectra. Two primary forms of aggregates are observed:

-

H-aggregates (hypsochromic): These typically form in a face-to-face arrangement of the dye molecules and result in a blue-shifted absorption band compared to the monomer.[12][13]

-

J-aggregates (bathochromic): These are characterized by a head-to-tail arrangement and lead to a sharp, red-shifted absorption band.[12][13][14]

The formation of H- or J-aggregates is influenced by factors such as the dye's molecular structure, solvent polarity, concentration, and temperature.[11][14][15] Understanding and controlling aggregation is crucial, as it can either be a desirable feature for certain applications or an undesirable quenching pathway.[16][17]

A diagram illustrating the effect of H- and J-aggregation on the absorption spectrum.

Caption: Schematic representation of the spectral shifts induced by H- and J-aggregation.

Quantitative Data: Structure vs. Absorption Maxima

The following table summarizes the absorption maxima (λmax) and, where available, the molar extinction coefficients (ε) for a selection of squaraine dyes, illustrating the structure-property relationships discussed.

| Dye Structure/Description | Donor Moiety | Substituents | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Reference(s) |

| Symmetrical | Benzoxazole | - | Chloroform | 626 | - | [1] |

| Symmetrical | Benzothiazole | - | Chloroform | 701 | - | [1] |

| Symmetrical | Benzoselenazole | - | Chloroform | 719 | - | [1] |

| Symmetrical | 4-Methylquinolinium | - | Chloroform | >870 | >200,000 | [1] |

| Symmetrical | 4-Methylquinolinium | 7-Halogen | Chloroform | ~900 | >200,000 | [1] |

| Unsymmetrical (Aniline-based) | Aniline | Halogen | Chloroform | 632-635 | - | [1] |

| Symmetrical (Indolenine-based) | Indolenine | - | Ethanol | 646 | - | [18] |

| Symmetrical (Benz[cd]indolium-based) | Benz[cd]indolium | - | Toluene | 900 | >150,000 | [8] |

| Symmetrical (Benz[cd]indolium-based) | Phenyl-substituted Benz[cd]indolium | Phenyl | Toluene | 948 | >150,000 | [8] |

Experimental Protocols

The synthesis and characterization of squaraine dyes involve well-established organic chemistry and spectroscopic techniques.

Synthesis of Symmetrical Squaraine Dyes

The most common method for synthesizing symmetrical squaraine dyes is the condensation of two equivalents of an electron-rich aromatic or heterocyclic compound with one equivalent of squaric acid.[16]

A simplified workflow for the synthesis of a symmetrical squaraine dye.

Caption: A typical workflow for the synthesis of symmetrical squaraine dyes.

General Procedure:

-

Reactants: Squaric acid (1 equivalent) and the electron-rich donor compound (2 equivalents) are combined.

-

Solvent: A common solvent system is a mixture of n-butanol and toluene (or benzene, though toluene is preferred due to lower toxicity).[9][19] This mixture facilitates the azeotropic removal of water, which is a byproduct of the condensation reaction.[9]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours to overnight.[19][20] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Synthesis of Unsymmetrical Squaraine Dyes

The synthesis of unsymmetrical squaraine dyes requires a stepwise approach to introduce two different donor groups.[1]

General Procedure (Two-Step):

-

Formation of a Semisquaraine Intermediate: Squaric acid is first converted to a more reactive derivative, such as 3,4-dichloro-3-cyclobutene-1,2-dione or a 3,4-dialkoxy-3-cyclobutene-1,2-dione.[1] This intermediate is then reacted with one equivalent of the first donor compound to form a semisquaraine.[1][9]

-

Reaction with the Second Donor: The isolated semisquaraine intermediate is then reacted with one equivalent of the second, different donor compound to yield the unsymmetrical squaraine dye.[1]

-

Purification: As with symmetrical squaraines, purification is typically achieved through recrystallization or chromatography.

Spectroscopic Characterization

The primary technique for characterizing the absorption properties of squaraine dyes is UV-Vis-NIR spectroscopy.

General Protocol:

-

Sample Preparation: A stock solution of the purified squaraine dye is prepared in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol, toluene).[1][18] Serial dilutions are then made to obtain solutions of known concentrations.

-

Measurement: The absorption spectrum is recorded using a UV-Vis-NIR spectrophotometer over the desired wavelength range.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Conclusion

The relationship between the structure of squaraine dyes and their absorption spectra is a well-defined and exploitable aspect of their chemistry. By judiciously selecting the donor heterocycles, introducing specific substituents, and controlling aggregation, researchers can rationally design and synthesize squaraine dyes with precisely tailored absorption properties for a wide array of applications in research, diagnostics, and therapeutics. This guide provides a foundational framework for understanding these principles and applying them in a laboratory setting.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Squaraine dye - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. First-principles studies of substituent effects on squaraine dyes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01377G [pubs.rsc.org]

- 8. Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the electronic structure of unsymmetrical squaraine dyes through synthesis and functionalization - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02226F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pradeepresearch.org [pradeepresearch.org]

- 14. researchgate.net [researchgate.net]

- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. [PDF] Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Inner Glow: A Technical Guide to the Fluorescence Mechanism of Squaraine Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squaraine dyes represent a unique class of organic molecules renowned for their intense and sharp absorption and emission profiles in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1][2] This characteristic, combined with their high molar extinction coefficients and often high fluorescence quantum yields, makes them exceptionally valuable for a wide range of applications, including bioimaging, biosensing, and photodynamic therapy.[2][3] Their fluorescence originates from a unique electronic structure, characterized by a central, electron-deficient four-membered squaric acid core flanked by electron-donating aromatic or heterocyclic groups. This "donor-acceptor-donor" (D-A-D) architecture is fundamental to their photophysical properties and is the key to understanding their vibrant fluorescence. This technical guide provides an in-depth exploration of the fluorescence mechanism in squaraine molecules, detailing their synthesis, photophysical characterization, and the critical factors that govern their light-emitting properties.

The Core Mechanism of Fluorescence

The fluorescence of squaraine dyes is a multi-step process governed by the principles of electronic excitation and subsequent relaxation, which can be visually represented by a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the electronic transitions in a squaraine molecule.

-

Absorption: Upon irradiation with light of an appropriate wavelength, typically in the 600-700 nm range, the squaraine molecule absorbs a photon.[1] This absorption event promotes an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁), a process that occurs on the femtosecond timescale.[4] The energy of the absorbed photon corresponds to the energy gap between the S₀ and S₁ states.

-

Vibrational Relaxation and Internal Conversion: The molecule is initially in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state.[5] This non-radiative process is known as vibrational relaxation and occurs on the picosecond timescale.[5] Another non-radiative pathway is internal conversion, where the molecule can transition from a higher excited electronic state (e.g., S₂) to a lower one (S₁) without the emission of a photon.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) through the emission of a photon. This radiative decay is known as fluorescence and occurs on the nanosecond timescale. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-radiative Decay Pathways: Fluorescence competes with several non-radiative decay pathways that can quench the emission. These include:

-

Internal Conversion: Direct, non-radiative decay from the S₁ state to the S₀ state, releasing energy as heat.

-

Intersystem Crossing: A transition from the excited singlet state (S₁) to an excited triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower process) or non-radiative decay.

-

The high fluorescence quantum yield of many squaraine dyes is a direct consequence of the fluorescence emission rate being significantly faster than the rates of these competing non-radiative decay pathways.

Factors Influencing Fluorescence in Squaraine Molecules

The fluorescence properties of squaraine dyes are highly sensitive to their molecular structure and their local environment. Understanding these factors is crucial for the rational design of squaraine-based probes and materials.

-

Molecular Structure: The nature of the electron-donating aromatic or heterocyclic moieties attached to the central squaric acid core plays a pivotal role in determining the absorption and emission wavelengths.[2] Extending the π-conjugation of these groups generally leads to a bathochromic (red) shift in the spectra.[2]

-

Solvent Polarity: The fluorescence quantum yield and lifetime of squaraine dyes can be strongly influenced by the polarity of the solvent. In some cases, an increase in solvent polarity can lead to an increase in non-radiative decay rates, potentially through the formation of a twisted intramolecular charge transfer (TICT) state, which quenches fluorescence.

-

Aggregation: Squaraine dyes, due to their planar and hydrophobic nature, have a strong tendency to aggregate in aqueous solutions. This aggregation often leads to significant fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ).[2] However, strategies such as encapsulation within rotaxanes or incorporation into nanoparticles can prevent aggregation and restore fluorescence.

-

Nucleophilic Attack: The electron-deficient central four-membered ring of the squaraine core is susceptible to nucleophilic attack, which can disrupt the conjugated system and lead to a loss of fluorescence.[1] Steric hindrance around the squaraine core or the formation of rotaxanes can enhance the chemical stability of the dye.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of a selection of symmetrical and unsymmetrical squaraine dyes, providing a comparative overview of their performance.

Table 1: Photophysical Properties of Symmetrical Squaraine Dyes

| Dye Structure/Name | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Indolenine-based Squaraine | Dichloromethane | ~630 | ~650 | > 100,000 | ~0.65[1] |

| Aniline-based Squaraine | Chloroform | 628 | 656 | Not Reported | Not Reported[2] |

| Benzothiazole-based Squaraine | Dichloromethane | 687 | 702 | 220,000 | 0.26[2] |

| Benzoselenazole-based Squaraine | Dichloromethane | 704 | 724 | 178,000 | 0.13[2] |

Table 2: Photophysical Properties of Unsymmetrical Squaraine Dyes

| Dye Structure/Name | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Halogenated Aniline Squaraine (Br) | Chloroform | 632 | Not Reported | Not Reported | Lower than non-halogenated[2] |

| Halogenated Aniline Squaraine (I) | Chloroform | 635 | Not Reported | Not Reported | Lower than non-halogenated[2] |

| Quinoline-based Squaraine | Dichloromethane | > 870 | Not Reported | > 200,000 | Not Reported[2] |

Experimental Protocols

The characterization of the fluorescence properties of squaraine molecules involves a series of well-established experimental techniques. The following section outlines the detailed methodologies for key experiments.

Caption: A typical workflow for the synthesis and photophysical characterization of squaraine dyes.

Synthesis of Symmetrical Squaraine Dyes

Objective: To synthesize a symmetrical squaraine dye by condensing squaric acid with two equivalents of an electron-rich aromatic or heterocyclic compound.

Materials:

-

Squaric acid

-

Electron-rich aromatic/heterocyclic compound (e.g., N,N-dimethylaniline, indole derivative)

-

n-Butanol

-

Toluene

-

Dean-Stark apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add squaric acid (1 equivalent) and the electron-rich aromatic/heterocyclic compound (2-2.5 equivalents).

-

Add a mixture of n-butanol and toluene (typically in a 1:1 or 2:1 ratio) as the solvent.[6]

-

Flush the system with an inert gas (e.g., Nitrogen) to prevent oxidation.

-

Heat the reaction mixture to reflux. The water produced during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product, which often precipitates out of the solution upon cooling, is collected by filtration.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol mixtures) to obtain the pure symmetrical squaraine dye.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis of Unsymmetrical Squaraine Dyes

Objective: To synthesize an unsymmetrical squaraine dye by a stepwise reaction involving a semi-squaraine intermediate.

Materials:

-

Squaric acid dichloride or dialkyl squarate

-

Two different electron-rich aromatic/heterocyclic compounds

-

Appropriate solvents (e.g., dichloromethane, ethanol)

-

Base (e.g., triethylamine)

Procedure:

-

Formation of the Semi-Squaraine Intermediate:

-

React squaric acid dichloride or a dialkyl squarate with one equivalent of the first electron-rich aromatic/heterocyclic compound in a suitable solvent at a controlled temperature (often low temperature to prevent the formation of the symmetrical product).[2]

-

The reaction yields the mono-substituted intermediate, often referred to as a semi-squaraine.

-

Isolate and purify the semi-squaraine intermediate.

-

-

Formation of the Unsymmetrical Squaraine:

-

React the purified semi-squaraine intermediate with one equivalent of the second, different electron-rich aromatic/heterocyclic compound.[2]

-

This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the condensation.

-

Monitor the reaction by TLC until completion.

-

-

Work-up and Purification:

-

Upon completion, perform an appropriate work-up procedure to remove any unreacted starting materials and byproducts.

-

Purify the crude unsymmetrical squaraine dye by column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of a squaraine dye relative to a known standard.

Materials:

-

Squaraine dye sample

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or a well-characterized squaraine dye)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of five to six dilute solutions of both the squaraine dye sample and the fluorescence standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Measure the UV-Vis absorption spectrum of each solution and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

Determine the slope of the straight line for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the fluorescence quantum yield of the sample (Φ_F(sample)) using the following equation:

Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Φ_F(std) is the known quantum yield of the standard, and η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).[7]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of a squaraine dye.

Materials:

-

Squaraine dye solution

-

TCSPC instrument, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength

-

High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Timing electronics (time-to-amplitude converter and multichannel analyzer)

-

Procedure:

-

Prepare a dilute solution of the squaraine dye in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Excite the sample with short pulses of light from the pulsed source.

-

The detector measures the arrival time of the first emitted photon after each excitation pulse.

-

The timing electronics build a histogram of the arrival times of the photons over many excitation-emission cycles. This histogram represents the fluorescence decay profile.

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Analyze the fluorescence decay data by fitting it to an exponential decay model, taking into account the IRF through deconvolution. The time constant of the exponential decay corresponds to the fluorescence lifetime (τ) of the squaraine dye.[8]

Conclusion

The vibrant fluorescence of squaraine molecules is a direct result of their unique D-A-D electronic structure, which facilitates efficient light absorption and emission in the red to near-infrared region. The mechanism, governed by the principles of electronic excitation and relaxation, is highly sensitive to both molecular design and the surrounding environment. By understanding the factors that influence fluorescence, such as molecular structure, solvent polarity, aggregation, and chemical stability, researchers can rationally design and synthesize novel squaraine dyes with tailored photophysical properties for advanced applications in biomedical imaging, diagnostics, and therapy. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these promising fluorescent molecules, paving the way for future innovations in the field.

References

- 1. Squaraine dye - Wikipedia [en.wikipedia.org]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Jablonski Energy Diagram [evidentscientific.com]

- 5. nightsea.com [nightsea.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]

Squaraine Dyes for Near-Infrared (NIR) Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of squaraine dyes, a class of organic molecules with exceptional properties for near-infrared (NIR) applications. Their strong and narrow absorption and emission profiles in the NIR region (typically 630-900 nm), high molar extinction coefficients, and excellent photostability make them ideal candidates for a wide range of biomedical applications, including bioimaging, sensing, and photothermal therapy.[1][2][3] This guide will delve into the core aspects of squaraine dyes, including their photophysical properties, synthesis, and key experimental protocols, to facilitate their adoption and exploration in research and drug development.

Core Concepts and Photophysical Properties

Squaraine dyes are characterized by a unique resonance-stabilized zwitterionic structure, with an electron-deficient central four-membered squaric acid ring flanked by two electron-donating groups.[2] This donor-acceptor-donor (D-A-D) architecture is responsible for their remarkable photophysical properties.[4] The absorption and emission wavelengths of squaraine dyes can be finely tuned by modifying the electron-donating end groups, extending the π-conjugation, or introducing substituents.[2]

One of the key advantages of squaraine dyes is their operation within the NIR "biological window" (700-1700 nm), where light penetration through tissue is maximized due to reduced absorption by endogenous chromophores like hemoglobin and water, and minimized light scattering.[2][5] This allows for deep-tissue imaging and therapeutic applications with a high signal-to-noise ratio.[5]

However, the performance of squaraine dyes can be influenced by their tendency to aggregate in aqueous environments, which often leads to fluorescence quenching.[6] Strategies to overcome this limitation include the synthesis of water-soluble derivatives, encapsulation in nanoparticles, or conjugation to biomolecules like proteins.[2][6] Interestingly, this aggregation-induced quenching can also be exploited for the design of "turn-on" fluorescent probes that become emissive upon binding to a specific target.

Quantitative Photophysical Data of Representative NIR Squaraine Dyes

The following table summarizes the key photophysical properties of a selection of NIR squaraine dyes from the literature, providing a comparative overview for researchers selecting a dye for a specific application.

| Dye Name/Reference | Donor Group(s) | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Indolenine-based SQ [1] | 1,2,3,3-tetramethyl-3H-indolium | ~630 | ~650 | > 200,000 | ~0.65 | Dichloromethane |

| Aniline-based this compound [1] | N,N-Dialkylaniline | Varies | Varies | High | Varies | Organic Solvents |

| Quinoline-based this compound [7] | Quinolinium | >800 | >820 | > 100,000 | - | - |

| Perimidine-based this compound [7] | Perimidine | >800 | >820 | > 100,000 | - | - |

| Water-soluble this compound (Kthis compound-4) [8] | Sulfonated Indolenine | 787 (in BSA) | 812 (in BSA) | - | 0.08 (in BSA) | Aqueous buffer with BSA |

| SeTau-647 (Squaraine-rotaxane) [9] | Indolenine derivative | 647 | ~670 | ~200,000 | High | Various |

| SQSe-NPs [10] | Selenium-containing heterocycle | ~808 | Negligible | - | - | Water |

| POSS-SQ NPs [11] | POSS-modified squaraine | ~808 | - | - | - (PCE: 67.2%) | Water |

Synthesis and Bioconjugation of Squaraine Dyes

The synthesis of squaraine dyes is relatively straightforward, typically involving the condensation of an electron-rich aromatic or heterocyclic compound with squaric acid.[2][12] Symmetrical squaraines are prepared by reacting two equivalents of the donor molecule with one equivalent of squaric acid, often in a high-boiling solvent mixture like n-butanol and toluene to facilitate the removal of water via azeotropic distillation.[7] Unsymmetrical squaraines can be synthesized in a stepwise manner.[7]

Caption: General synthetic routes for symmetrical and unsymmetrical squaraine dyes.

Experimental Protocol: Synthesis of a Symmetrical Indolenine-Based Squaraine Dye

This protocol is adapted from greener synthesis methods.[13][14]

Materials:

-

Indolenine derivative (2 mmol)

-

Squaric acid (1 mmol)

-

Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2 molar ratio) (5 mL)

-

Deionized water

-

Diethyl ether

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Combine the indolenine derivative (2 mmol) and squaric acid (1 mmol) in the 50 mL round-bottomed flask.

-

Add the DES (5 mL) to the flask.

-

Heat the reaction mixture to 80°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add cold deionized water to the flask with stirring. The DES will dissolve in the aqueous layer.

-

Collect the precipitated solid product by filtration.

-

Wash the solid product with diethyl ether to remove any non-polar impurities.

-

Dry the purified squaraine dye under vacuum.

Experimental Protocol: Bioconjugation of a Carboxy-Functionalized Squaraine Dye to an Antibody

This protocol describes a general method for conjugating a squaraine dye containing a carboxylic acid group to a primary amine on an antibody using EDC chemistry.[15]

Materials:

-

Carboxy-functionalized squaraine dye (e.g., this compound-58)

-

Antibody (e.g., IgG)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

MES buffer (0.1 M, pH 5.0)

-

DMSO

-

Dialysis tubing or centrifugal filtration units for purification

Procedure:

-

Dissolve the squaraine dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare a solution of the antibody in MES buffer (e.g., 1 mg/mL).

-

Add the squaraine dye stock solution to the antibody solution at a desired molar ratio (e.g., 10:1 dye:antibody).

-

Freshly prepare a solution of EDC (and NHS, if used) in MES buffer.

-

Add the EDC solution to the dye-antibody mixture to a final concentration of approximately 0.25 M.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

Purify the dye-antibody conjugate from unreacted dye and coupling reagents using dialysis against a suitable buffer (e.g., Tris buffer, pH 6.8) or centrifugal filtration.

-

Characterize the conjugate using UV-Vis spectroscopy to determine the dye-to-protein ratio.

Applications in the Near-Infrared

The unique properties of squaraine dyes have led to their use in a variety of NIR applications.

In Vitro and In Vivo Bioimaging

Squaraine dyes are excellent fluorescent probes for bioimaging due to their brightness and emission in the NIR window.[4] They can be conjugated to targeting ligands such as antibodies or peptides to achieve specificity for particular cells or tissues.[15]

Caption: Mechanism of a 'turn-on' squaraine fluorescent probe based on aggregation-caused quenching.

This protocol provides a general guideline for staining and imaging live cells with a squaraine probe.[1]

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Squaraine fluorescent probe (e.g., this compound-PEG-CBT for targeting a specific receptor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red/NIR region

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of the squaraine probe in DMSO and dilute it to the final working concentration (e.g., 20 nM) in cell culture medium.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 30 minutes to 1 hour) at 37°C in a CO₂ incubator.

-

For "wash-free" imaging with fluorogenic probes, imaging can be performed directly in the staining solution. For other probes, wash the cells two to three times with PBS or fresh medium to remove unbound probe.

-

Add fresh medium or PBS to the cells for imaging.

-

Image the cells using the fluorescence microscope with the appropriate excitation and emission settings for the squaraine dye.

Photothermal Therapy (PTT)

Certain squaraine dyes, particularly when formulated as nanoparticles, can efficiently convert absorbed NIR light into heat, a process known as the photothermal effect.[16] This localized hyperthermia can be used to ablate cancer cells with high specificity, minimizing damage to surrounding healthy tissue.[16] The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the effectiveness of a photothermal agent.

Caption: Workflow for in vivo photothermal therapy using squaraine-based nanoparticles.

This protocol outlines a general procedure for PTT using squaraine nanoparticles in tumor-bearing mice.[10]

Materials:

-

Tumor-bearing mice (e.g., 4T1 tumor xenograft model)

-

Sterile squaraine nanoparticle suspension (e.g., SQSe-NPs) in PBS

-

NIR laser with an appropriate wavelength (e.g., 808 nm) and power density control

-

Thermal imaging camera

-

Anesthesia for mice

Procedure:

-

Randomly divide tumor-bearing mice into control and treatment groups (e.g., PBS, PBS + laser, SQSe-NPs only, SQSe-NPs + laser).

-

Administer the squaraine nanoparticle suspension intravenously to the mice in the treatment groups. The optimal time for irradiation post-injection should be determined by preliminary biodistribution studies.

-

At the predetermined time point (e.g., 8 hours post-injection), anesthetize the mice.

-

Irradiate the tumor region with the NIR laser at a specific power density (e.g., 0.6 W/cm²) for a set duration (e.g., 10 minutes).

-

Monitor the temperature change in the tumor region using a thermal imaging camera during irradiation.

-

Monitor tumor growth and the overall health of the mice over a period of time (e.g., 14-21 days) to evaluate the therapeutic efficacy.

-

At the end of the study, perform histological analysis of the tumors and major organs to assess the treatment effect and any potential toxicity.

Conclusion

Squaraine dyes represent a versatile and powerful class of NIR-active molecules with significant potential in biomedical research and drug development. Their tunable photophysical properties, straightforward synthesis, and diverse applicability in high-resolution imaging and targeted therapies make them a compelling area for further investigation. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of these promising compounds. Future research will likely focus on the development of novel squaraine structures with improved water solubility, enhanced photothermal efficiency, and multimodal imaging and therapeutic capabilities.

References

- 1. Squaraine as a bright, stable and environment-sensitive far-red label for receptor-specific cellular imaging - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09113B [pubs.rsc.org]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Supramolecular adducts of squaraine and protein for noninvasive tumor imaging and photothermal therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Systematic Structural Modification of Squaraine Dye for Near-Infrared Window One and Two Multiplexed In Vivo Imaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. POSS engineering of squaraine nanoparticle with high photothermal conversion efficiency for photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. library.dmed.org.ua [library.dmed.org.ua]

- 15. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Squaraine Rotaxanes: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squaraine dyes are a class of organic molecules characterized by an intense and narrow absorption band in the deep-red to near-infrared (NIR) region of the electromagnetic spectrum, typically between 600 and 800 nm.[1][2] This intrinsic property, coupled with high molar absorptivity and fluorescence quantum yields, makes them promising candidates for a variety of applications, including bioimaging, sensing, and phototherapy.[3][4] However, the practical utility of free squaraine dyes is often limited by their susceptibility to nucleophilic attack at the electron-deficient central squaric acid core and their tendency to form non-fluorescent aggregates in aqueous environments.[2][5]

A highly effective strategy to overcome these limitations is the mechanical encapsulation of the squaraine dye within a macrocyclic host, forming a mechanically interlocked molecule known as a squaraine rotaxane.[2][6] This architecture provides significant steric protection to the squaraine core, enhancing its chemical and photostability, while also preventing aggregation-induced fluorescence quenching.[5][7] The encapsulating macrocycle, typically a tetralactam, can also be functionalized to modulate the photophysical properties of the squaraine guest and to introduce specific functionalities for targeted applications.[2][8] This guide provides an in-depth overview of the synthesis, properties, and experimental protocols related to squaraine rotaxanes, tailored for researchers in the fields of chemistry, materials science, and drug development.

Synthesis of Squaraine Rotaxanes

The synthesis of squaraine rotaxanes can be broadly categorized into two main strategies: "clipping" and "capping".

Clipping Method

In the clipping method, the squaraine dye acts as a template around which the macrocycle is formed in a macrocyclization reaction. This approach typically involves the slow, simultaneous addition of a diacid dichloride and a diamine to a solution of the squaraine dye under high dilution conditions to favor intramolecular cyclization over polymerization.[2] While effective, the yields for this five-component assembly are often modest, typically in the range of 20-35%.[2]

Capping Method

The capping method involves the formation of a pseudorotaxane intermediate, where a squaraine "thread" bearing reactive end-groups is non-covalently encapsulated by a pre-formed macrocycle. Bulky "stopper" groups are then covalently attached to the ends of the thread, preventing the macrocycle from dethreading and forming the stable rotaxane.[8] This strategy can offer significantly higher yields, in some cases exceeding 90%.[8][9] Common capping reactions include copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and strain-promoted azide-alkyne cycloaddition, the latter being advantageous for biological applications due to the absence of a cytotoxic copper catalyst.[3][8]

Properties of Squaraine Rotaxanes

The mechanical encapsulation of a squaraine dye within a macrocycle leads to significant enhancements in its chemical and photophysical properties.

Enhanced Stability

Squaraine rotaxanes exhibit remarkable stability compared to their unencapsulated counterparts. The macrocycle provides a protective shield, preventing nucleophilic attack on the central squaraine core by species such as thiols, amines, and even water.[2][10] This increased stability is crucial for applications in biological environments. For instance, while a free squaraine dye may lose its color within days in an aqueous solution, the corresponding rotaxane can remain stable for weeks.[2] Furthermore, squaraine rotaxanes show enhanced photostability, being more resistant to degradation upon prolonged exposure to light.[7]

Modulated Photophysical Properties

The photophysical properties of the encapsulated squaraine are influenced by the structure of the surrounding macrocycle. The macrocycle can induce a red-shift in the absorption and emission wavelengths of the squaraine dye, typically in the range of 10-40 nm.[2] The effect on the fluorescence quantum yield is dependent on the specific macrocycle-squaraine pairing. In some cases, the quantum yield is enhanced, while in others it may be reduced.[9] This tunability allows for the fine-tuning of the optical properties for specific applications. Encapsulation also effectively prevents aggregation-induced fluorescence quenching, a common issue with squaraine dyes in aqueous media.[2]

| Compound/System | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Reference |

| Squaraine Dye 1 | 631 | 650 | 0.61 | - | THF | [2] |

| Rotaxane 2a (pyridyl-macrocycle) | 639 | 659 | 0.70 | - | THF | [2] |

| Rotaxane 2b (isophthalamide-macrocycle) | 650 | 676 | 0.15 | - | THF-H2O (4:1) | [2] |

| Squaraine Dye D1 | 642 | 661 | 0.68 | 240,000 | CHCl3 | [8] |

| Rotaxane M2⊃T1 | 652 | 668 | 0.23 | 250,000 | CHCl3 | [8] |

| Rotaxane M3⊃T2 | 678 | 694 | 0.51 | 290,000 | CHCl3 | [8] |

| Water-soluble Rotaxane 1f | 651 | 679 | 0.17 | ~250,000 | 10% Serum | [1] |

| SWIR Rotaxane SR915 | 881 | 915 | 0.03 | - | DCM | [11] |

Table 1: Photophysical properties of selected squaraine dyes and rotaxanes.

Experimental Protocols

Synthesis of a Squaraine Dye (General Procedure)

This protocol is adapted from the synthesis of squaraine dye 1 as described in the supporting information of Arunkumar et al. (2005).[4]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, add the aniline derivative (1.83 mmol), squaric acid (0.92 mmol), n-butanol (15 mL), and benzene (30 mL).

-

Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete after 12 hours, indicated by the formation of a deep green colored solution.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Precipitation and Purification: Precipitate the crude product by adding 30-40 mL of hexane. Filter the solid and wash it several times with hexane to obtain the pure squaraine dye.

Synthesis of a Squaraine Rotaxane via the Clipping Method (General Procedure)

This protocol is a general representation of the Leigh-type clipping reaction.[4]

-

Solution Preparation: Prepare two separate solutions in chloroform (5 mL each): one containing the appropriate diacid dichloride (1.28 mmol) and the other containing p-xylylenediamine (1.28 mmol).

-

Reaction Mixture: In a separate flask, dissolve the squaraine dye (0.32 mmol) and triethylamine (3.2 mmol) in chloroform (40 mL).

-

Slow Addition: Using a mechanical syringe pump, add the two solutions from step 1 dropwise and simultaneously to the stirred solution from step 2 over a period of five hours.

-

Reaction Completion: After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Purification: Filter the reaction mixture through a pad of celite to remove any polymeric material. Purify the crude product by column chromatography on neutral alumina using a suitable eluent system (e.g., methanol/chloroform).

Synthesis of a Squaraine Rotaxane via the "Clicked Capping" Method (Example)

This protocol is based on the copper-catalyzed azide-alkyne cycloaddition described by Smith and coworkers.[8]

-

Pseudorotaxane Formation: Mix the macrocycle (e.g., M2), an excess of the alkyne-functionalized squaraine dye (e.g., D1), and the azide-functionalized stopper group (e.g., S1) in an appropriate solvent like methylene chloride.

-

Catalyst Addition: Add the copper catalyst, for example, Cu(PPh3)3Br.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or NMR.

-

Purification: Purify the resulting "clicked rotaxane" by column chromatography to isolate the desired product.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a standard with a known quantum yield.[2][12][13]

-

Standard Selection: Choose a standard dye that absorbs and emits in a similar wavelength range as the sample. For deep-red emitting squaraines, a common standard is 4,4'-[bis(N,N-dimethylamino)phenyl]squaraine (Φf = 0.70 in CHCl3).[2]

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

-

Calculation: Calculate the quantum yield of the sample using the following equation:

Φf,sample = Φf,standard * (Astandard / Asample) * (Isample / Istandard) * (nsample2 / nstandard2)

Where:

-

A is the absorbance at the excitation wavelength

-

I is the integrated emission intensity

-

n is the refractive index of the solvent

-

Applications in Research and Drug Development

The enhanced stability and tunable photophysical properties of squaraine rotaxanes make them highly valuable tools in various research and development areas.

Fluorescent Probes for Bioimaging

Squaraine rotaxanes are excellent candidates for fluorescent probes in cellular and in vivo imaging due to their brightness, photostability, and emission in the NIR window where tissue penetration is maximized and autofluorescence is minimized.[1][2][14] They can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to achieve specific labeling of cells or tissues.[2] For example, squaraine rotaxanes functionalized with zinc-dipicolylamine (Zn-DPA) units have been used for targeted imaging of bacterial cells.[7]

Chemosensors

The interlocked structure of squaraine rotaxanes can be designed to respond to the presence of specific analytes, making them effective chemosensors. For instance, a squaraine rotaxane can be designed where the macrocycle quenches the fluorescence of the encapsulated squaraine.[8] In the presence of an anion that binds strongly to the macrocycle, the squaraine can be displaced, leading to a "turn-on" fluorescence response.[8] This principle has been applied to the development of fluorescent sensors for anions like chloride.[6][10]

Conclusion

Squaraine rotaxanes represent a significant advancement in the field of fluorescent dyes, offering a robust platform to overcome the inherent limitations of free squaraine molecules. Their enhanced stability, tunable photophysical properties, and versatility in functionalization make them powerful tools for researchers, scientists, and drug development professionals. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for the design and implementation of novel squaraine rotaxane-based systems for a wide range of applications, from advanced bioimaging probes to sophisticated chemosensors.

References

- 1. Effect of Stopper Size on Squaraine Rotaxane Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and early development of squaraine rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. Squaraine-derived rotaxanes: highly stable, fluorescent near-IR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. Squaraine-Rotaxanes: Superior Substitutes for Cy-5 in Molecular Probes for Near-Infrared Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Photophysical Investigation of Squaraine Rotaxanes by “Clicked Capping” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www3.nd.edu [www3.nd.edu]